molecular formula C21H26N6O3S B10905886 2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene

2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene

Cat. No.: B10905886
M. Wt: 442.5 g/mol
InChI Key: XVCLKKDYPWMEDB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene is a complex organic compound with a unique structure that includes morpholine rings, an oxa-thia bridge, and a benzo[c]fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene typically involves multiple steps, starting with the preparation of the benzo[c]fluorene core. This core is then functionalized with morpholine rings and other substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]fluorene: A similar compound with a dithia bridge instead of an oxa-thia bridge.

    2,6-Dimethyl-4-morpholin-4-yl-phenylamine: Another compound with a morpholine ring and similar structural features.

Uniqueness

2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene is unique due to its specific combination of functional groups and structural elements. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N6O3S

Molecular Weight

442.5 g/mol

IUPAC Name

4,4-dimethyl-8,13-dimorpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C21H26N6O3S/c1-21(2)11-13-14(12-30-21)18(26-3-7-28-8-4-26)22-20-15(13)16-17(31-20)19(24-25-23-16)27-5-9-29-10-6-27/h3-12H2,1-2H3

InChI Key

XVCLKKDYPWMEDB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NN=N4)N5CCOCC5)N6CCOCC6)C

Origin of Product

United States

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